molecular formula C9H7F3N2S B13433262 (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile

Cat. No.: B13433262
M. Wt: 232.23 g/mol
InChI Key: GCRYPQGJURZRBT-QMMMGPOBSA-N
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Description

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to an aminoacetonitrile moiety. The presence of the trifluoromethylsulfanyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile typically involves the introduction of the trifluoromethylsulfanyl group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylsulfanyl group is introduced to a phenyl ring. This can be achieved using reagents such as trifluoromethylsulfenyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique chemical properties.

    Industry: Used in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance binding affinity and specificity, influencing the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is unique due to the presence of both the trifluoromethylsulfanyl group and the aminoacetonitrile moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H7F3N2S

Molecular Weight

232.23 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile

InChI

InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2/t8-/m0/s1

InChI Key

GCRYPQGJURZRBT-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C#N)N)SC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)SC(F)(F)F

Origin of Product

United States

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